Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate

Descripción general

Descripción

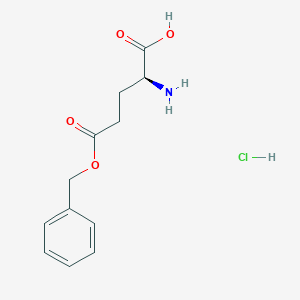

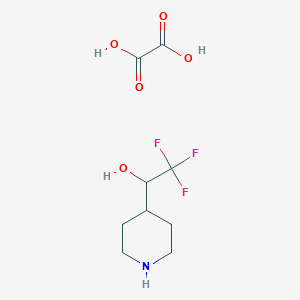

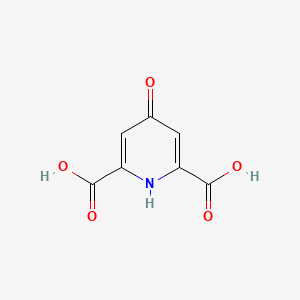

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate (also known as Hantzsch ester) is a chemical compound with the molecular formula C₁₂H₁₇NO₅ . It appears as a colorless, oily liquid with a bitter taste and is more dense than water. Although it lacks a significant odor, it is not commonly used due to its disagreeable taste. This compound has found applications as a specialist plasticizer in PVC and as a blender and fixative in perfumes .

Synthesis Analysis

The synthesis of this compound involves a combination of hydrolysis, decarboxylation, and methylation of this compound. Through these reactions, it can be converted into several isomeric compounds, including 1-methyl-3-methoxy-5-phenyl-pyrrole-2,4-dicarboxylic acid and ethyl 1-methyl-2-phenyl-4-methoxypyrrole-3-carboxylate. Notably, the hydrolysis of one of these isomers yields an oxidation product, 1-methyl-3-methoxy-5-hydroxy-5-phenyl-3-pyrrolin-2-one .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring with two ester groups attached. The linear formula is C₁₂H₁₇NO₅ , and its molar mass is approximately 222.24 g/mol . The compound is characterized by its colorless, oily liquid state and a density of 1.12 g/cm³ at 20 °C. The melting point is −4 °C , and the boiling point is 295 °C . It is insoluble in water and has a vapor pressure of 0.002 mmHg at 25 °C .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydrolysis, decarboxylation, and oxidation. These reactions lead to the formation of different derivatives, each with distinct properties and potential applications. For example, the selective decarboxylation of one of its isomers yields 1-methyl-2-phenyl-4-methoxypyrrole-3-carboxylic acid. Additionally, reduction with lithium aluminum hydride produces 1-methyl-3-methoxy-5-phenylpyrrole-2-methanol .

Aplicaciones Científicas De Investigación

Synthesis and Oxidation Studies

- Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate has been synthesized from diethyl benzylidenemalonate and ethyl sarcosinate. It undergoes oxidation in aqueous base, forming products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate and ethyl 1-methyl-2,3-dioxo-5-phenyl-4-pyrroline-4-carboxylate. These products are believed to originate from a common intermediate, highlighting the compound's role in studying oxidative processes (Campaigne & Shutske, 1974).

Conversion to Other Chemical Structures

- This compound has been transformed into other chemical structures like 1-methyl-3-methoxy-5-phenyl-pyrrole-2,4-dicarboxylic acid and its isomeric compounds. This demonstrates its versatility as a precursor in synthesizing various pyrrole derivatives, significant in organic chemistry research (Campaigne & Shutske, 1975).

Role in Reductive Alkylation Studies

- Research on methylpyrrole carboxylic esters, including this compound, contributes to understanding reductive alkylation processes. This is vital in the development of synthetic methodologies for various organic compounds (Roomi & Macdonald, 1970).

Synthesis of Cyclohexane Derivatives

- The compound is used in synthesizing new cyclohexane derivatives with multiple stereogenic centers. Such studies are crucial in the field of stereochemistry and the development of new organic compounds with potential applications in various industries (Ismiyev et al., 2013).

Development of Corrosion Inhibitors

- It serves as a starting material in synthesizing α-aminophosphonates, which act as corrosion inhibitors for metals. This application is particularly relevant in industrial processes and materials science (Gupta et al., 2017).

Inhibitor Efficiency Studies

- The compound is part of studies that investigate the efficiency of synthesized phosphonate derivatives as corrosion inhibitors. Such research is crucial for advancing materials science, particularly in protecting metals from corrosion in industrial settings (Moumeni et al., 2020).

Propiedades

IUPAC Name |

diethyl 3-hydroxy-1-methyl-5-phenylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-4-22-16(20)12-13(11-9-7-6-8-10-11)18(3)14(15(12)19)17(21)23-5-2/h6-10,19H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGLEHUIQGFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)

![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)